N'-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide
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Overview
Description
N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is a Schiff base compound derived from the condensation of 2-hydroxyacetophenone and 2-methyl-3-furohydrazide. Schiff bases are known for their versatility and have been extensively studied for their wide range of biological activities and coordination chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-methyl-3-furohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from ethanol to obtain pure N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals and lanthanides.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide involves its ability to form complexes with metal ions. The Schiff base moiety can coordinate with metal ions through its nitrogen and oxygen atoms, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’-(1-(2-Hydroxyphenyl)ethylidene)isonicotinohydrazide: Similar Schiff base with isonicotinohydrazide moiety.
N’-(1-(2-Hydroxyphenyl)ethylidene)benzohydrazide: Similar Schiff base with benzohydrazide moiety.
Uniqueness
N’-(1-(2-Hydroxyphenyl)ethylidene)-2-methyl-3-furohydrazide is unique due to its furohydrazide moiety, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its ability to form stable complexes with metal ions and contributes to its biological activities .
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-9(11-5-3-4-6-13(11)17)15-16-14(18)12-7-8-19-10(12)2/h3-8,17H,1-2H3,(H,16,18)/b15-9+ |
InChI Key |
FYOSVRCALVWUKM-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC=C2O |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC=C2O |
solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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